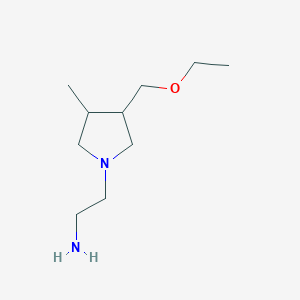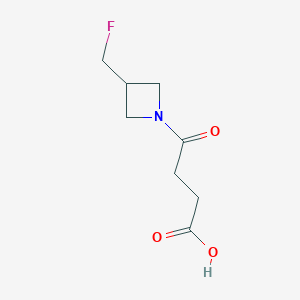
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C8H12FNO3 and its molecular weight is 189.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are known to exhibit a variety of biological activities and are used in a wide variety of natural and synthetic products . Carboxylic acids are commonly involved in various biological reactions as they can donate a proton, acting as an acid, or accept a pair of electrons, acting as a base.
Biochemical Analysis
Biochemical Properties
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with several enzymes, including serine hydrolases and monoacylglycerol lipase (MAGL). The interaction with MAGL is particularly noteworthy as it inhibits the enzyme’s activity, leading to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2 . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAGL by this compound leads to elevated levels of 2-AG, which in turn activates CB1 and CB2 receptors . This activation can result in various cellular responses, including changes in neurotransmitter release, modulation of pain perception, and alterations in inflammatory responses. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the enzyme’s natural substrate, 2-AG . By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. This mechanism of action highlights the compound’s potential in modulating endocannabinoid signaling pathways, which are implicated in various physiological processes, including pain, mood, and appetite regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that the compound’s inhibitory effects on MAGL can persist for several hours, leading to sustained elevation of 2-AG levels . The compound’s degradation and potential long-term impacts on cellular processes remain areas of active research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including alterations in synaptic function and changes in electroencephalogram (EEG) patterns . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. The compound interacts with enzymes such as MAGL, which plays a crucial role in the degradation of 2-AG . By inhibiting MAGL, the compound affects the metabolic flux of 2-AG and other related metabolites, leading to changes in their levels and subsequent physiological effects. The involvement of this compound in these metabolic pathways underscores its potential as a modulator of lipid signaling and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as MAGL . Additionally, the compound’s distribution within tissues is determined by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. These characteristics are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzyme, MAGL . The compound’s localization is influenced by its lipophilicity and the presence of targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUXAAKDMBYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


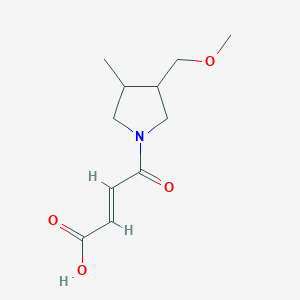
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1491064.png)
![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)
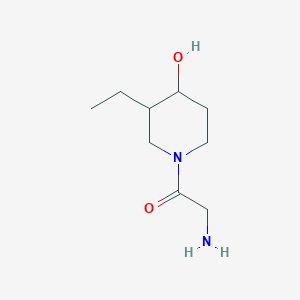
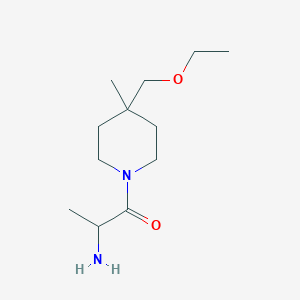
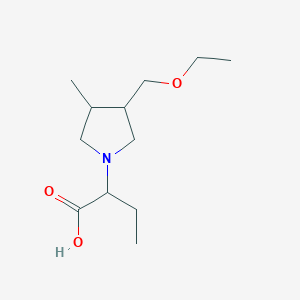
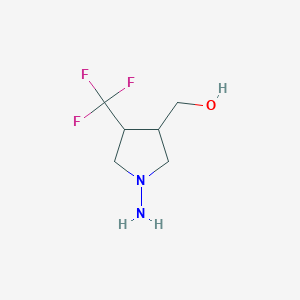

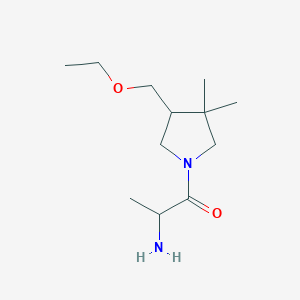
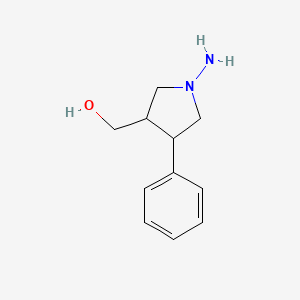
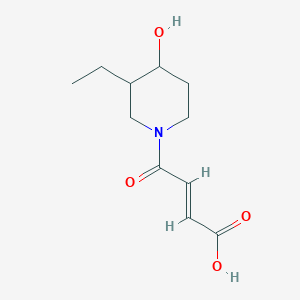
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)
